butoxymethanedithioic acid
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Overview
Description
butoxymethanedithioic acid: is an organic compound with the molecular formula C5H10OS2 O-butyl hydrogen carbonodithioate . This compound belongs to the class of esters, which are derived from carboxylic acids and alcohols. Esters are known for their pleasant odors and are widely used in various applications, including as solvents, plasticizers, and intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: butoxymethanedithioic acid can be synthesized through the esterification of carbonodithioic acid with butanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently.
Transesterification: Another method involves the transesterification of a carbonodithioate ester with butanol.
Industrial Production Methods: Industrial production of carbonodithioic acid, O-butyl ester often involves large-scale esterification processes. These processes utilize continuous reactors and efficient separation techniques to maximize yield and purity. The use of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: butoxymethanedithioic acid can undergo hydrolysis in the presence of water and an acid or base catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various substituted products.
Common Reagents and Conditions:
Acidic Hydrolysis: Water and a strong acid catalyst (e.g., hydrochloric acid).
Basic Hydrolysis: Sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols
Major Products:
Hydrolysis: Carbonodithioic acid and butanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: butoxymethanedithioic acid is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biochemical Research: This compound is used in biochemical research to study enzyme-catalyzed ester hydrolysis and other biochemical pathways.
Industry:
Mechanism of Action
Mechanism of Action: The mechanism of action of carbonodithioic acid, O-butyl ester involves nucleophilic acyl substitution reactions. In hydrolysis, the ester carbonyl carbon is attacked by a nucleophile (water or hydroxide ion), leading to the formation of a tetrahedral intermediate. This intermediate then collapses to form the carboxylic acid and alcohol .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Ethyl Carbonodithioate: Similar in structure but with an ethyl group instead of a butyl group.
Methyl Carbonodithioate: Similar in structure but with a methyl group instead of a butyl group.
Propyl Carbonodithioate: Similar in structure but with a propyl group instead of a butyl group.
Uniqueness: butoxymethanedithioic acid is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its butyl group provides different solubility and reactivity characteristics compared to its ethyl, methyl, and propyl counterparts .
Properties
CAS No. |
110-50-9 |
---|---|
Molecular Formula |
C5H10OS2 |
Molecular Weight |
150.3 g/mol |
IUPAC Name |
butoxymethanedithioic acid |
InChI |
InChI=1S/C5H10OS2/c1-2-3-4-6-5(7)8/h2-4H2,1H3,(H,7,8) |
InChI Key |
TUZCOAQWCRRVIP-UHFFFAOYSA-N |
SMILES |
CCCCOC(=S)S |
Canonical SMILES |
CCCCOC(=S)S |
Related CAS |
141-33-3 (mono-hydrochloride salt) 150-88-9 (zinc salt) 871-58-9 (mono-potassium salt) |
Synonyms |
utyl xanthate butylxanthate butylxanthate, cobalt salt butylxanthate, copper (+1) salt butylxanthate, copper (+2) salt butylxanthate, lead (+2) salt butylxanthate, monopotassium salt butylxanthate, monosodium salt butylxanthate, nickel (+2) salt butylxanthate, zinc salt zinc butylxanthate |
Origin of Product |
United States |
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